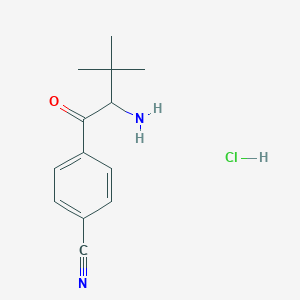
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H17ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a benzonitrile group, and a hydrochloride salt, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction is carried out under mild conditions with a molar ratio of benzaldehyde to hydroxylamine hydrochloride of 1:1.5, at a temperature of 120°C for 2 hours . The use of ionic liquids as recycling agents can enhance the efficiency of this process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts and solvents like DMF can optimize the yield and purity of the final product .
化学反应分析
Types of Reactions
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, dyes, and pesticides.
作用机制
The mechanism of action of 4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with similar nitrile functionality.
4-Aminobenzonitrile: Contains an amino group attached to the benzonitrile ring.
3,3-Dimethylbutanoylbenzonitrile: Similar structure but lacks the amino group.
Uniqueness
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is unique due to the presence of both the amino and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC 名称 |
4-(2-amino-3,3-dimethylbutanoyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H |
InChI 键 |
XFSOFAHZSZZJFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


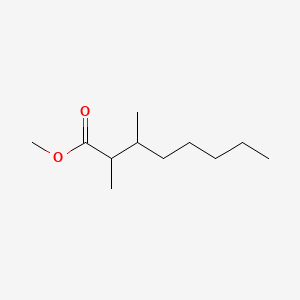
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
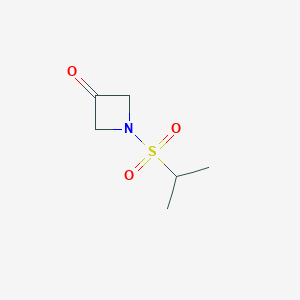
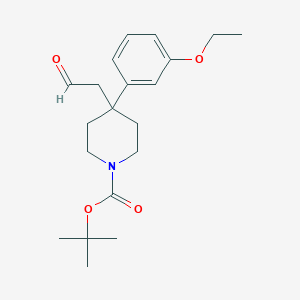
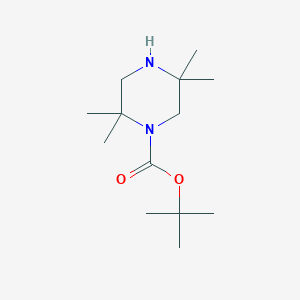
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
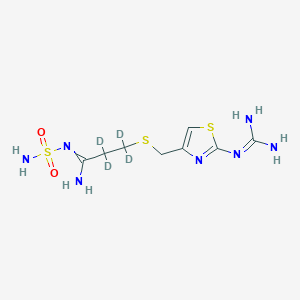
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
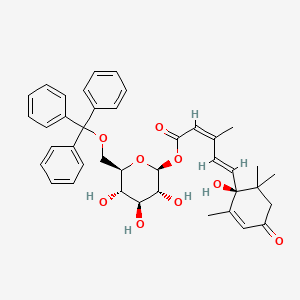
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
